molecular formula C7H11F2NO2 B1488276 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid CAS No. 1866733-82-5

3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid

Katalognummer: B1488276
CAS-Nummer: 1866733-82-5
Molekulargewicht: 179.16 g/mol
InChI-Schlüssel: TWJXASLSHLMEFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is a proprietary chemical compound offered as a building block for research and development purposes. It features a propanoic acid linker attached to a 3,3-difluoropyrrolidine moiety . The incorporation of fluorine atoms is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and bioavailability. As a result, this compound serves as a valuable scaffold in drug discovery, particularly for the synthesis of novel pharmaceutical candidates and bio-active molecules. The exact mechanism of action and specific research applications are dependent on the final synthesized product and its biological target. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Eigenschaften

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c8-7(9)2-4-10(5-7)3-1-6(11)12/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJXASLSHLMEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article reviews its biological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound features a difluoropyrrolidine moiety linked to a propanoic acid group. The difluorinated pyrrolidine ring enhances its lipophilicity and may influence its interaction with biological targets.

1. Dipeptidyl Peptidase-4 Inhibition

Research has shown that derivatives of 3,3-difluoropyrrolidine exhibit significant inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. A study synthesized several compounds based on this scaffold, revealing that certain derivatives displayed potent DPP-4 inhibitory activity with selectivity against related proteases like DPP-8 and DPP-9. Molecular docking simulations provided insights into the binding modes, suggesting that the difluoropyrrolidine enhances binding affinity through specific interactions with the enzyme's active site .

2. Antiviral Activity

Another avenue of investigation focused on the antiviral properties of compounds containing the difluoropyrrolidine structure. For instance, derivatives have been evaluated for their ability to inhibit viral replication in models of hepatitis B virus (HBV). The presence of the difluoropyrrolidine ring was noted to enhance the efficacy of certain antiviral agents by modulating their pharmacokinetic profiles .

3. Potential for Neurological Applications

The unique structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that these compounds may influence glutamate receptor pathways, which are critical in conditions such as Alzheimer's disease .

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound likely binds to active sites on target enzymes (e.g., DPP-4), altering their activity.
  • Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake .

Case Study 1: DPP-4 Inhibition

In a controlled study, several analogs were synthesized and tested for DPP-4 inhibition. The most potent compound exhibited an IC50 value significantly lower than that of existing DPP-4 inhibitors, indicating superior efficacy .

Case Study 2: Antiviral Efficacy

A separate investigation assessed the antiviral activity against HBV using cell cultures treated with varying concentrations of compounds containing the difluoropyrrolidine moiety. Results indicated a dose-dependent reduction in viral load, underscoring the therapeutic potential of these compounds in managing viral infections .

Data Summary

The following table summarizes key findings regarding the biological activities associated with this compound:

Biological ActivityMechanism/TargetReference
DPP-4 InhibitionEnzyme interaction
Antiviral ActivityViral replication inhibition
Neuroprotective EffectsReceptor modulation

Wissenschaftliche Forschungsanwendungen

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the most prominent applications of 3-(3,3-difluoropyrrolidin-1-yl)propanoic acid is as a DPP-4 inhibitor, which is significant in the treatment of type 2 diabetes. Research has shown that derivatives of this compound exhibit potent inhibitory activity against DPP-4, leading to enhanced insulin secretion and reduced glucagon levels.

Case Study:
A study evaluated several analogs of this compound for their DPP-4 inhibitory effects. Compounds were synthesized and tested for their potency in vitro, revealing that certain modifications significantly improved their efficacy compared to standard treatments like sitagliptin .

Anticancer Activity

Research has also focused on the potential anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.

Case Study:
In vitro studies demonstrated that certain derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways .

Polymer Chemistry

The compound has been explored as a monomer for the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its difluorinated structure can impart unique characteristics to polymer matrices.

Table 2: Polymer Properties

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Poly(3-(3,3-Difluoropyrrolidin-1-yl)propanoate)50220

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituents and biological activities:

Structural Analogues with Heterocyclic Substitutions

  • 3-(Methylthio)propanoic Acid Esters: Found in pineapple varieties (e.g., Tainong No. 4 and No. 6), these esters contribute to aroma profiles. 3-(Methylthio)propanoic acid methyl ester and ethyl ester have odor thresholds of 180 µg·kg⁻¹ and 7 µg·kg⁻¹, respectively, influencing their role as key volatile compounds .
  • 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid (CAS 1227955-01-2) incorporates a diazepane ring and trifluoromethylpyridine, suggesting applications in drug design due to its complex heterocyclic structure .

Bioactive Propanoic Acid Derivatives

  • Chlorinated 3-Phenylpropanoic Acids: Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid () exhibit selective antimicrobial activity against E. coli and S. aureus, highlighting the role of halogenation in enhancing bioactivity .
  • Phenolic Metabolites: 3-(3′-Hydroxyphenyl)propanoic acid demonstrates anti-inflammatory, anti-diabetic, and neuroprotective effects .

Pharmacologically Active Derivatives

  • Amide Derivatives: Amides of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids show analgesic activity comparable to aspirin in acetic acid-induced writhing tests .

Comparative Analysis Table

Compound Name Substituents/Functional Groups Key Properties/Activities Applications/References
3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid Pyrrolidine (3,3-diF), propanoic acid Hypothesized metabolic stability Drug design (inferred)
3-(Methylthio)propanoic acid methyl ester Methylthio, methyl ester Odor threshold: 180 µg·kg⁻¹ Aroma compound in pineapples
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Chlorinated phenyl, hydroxyl Antimicrobial (Gram+/- bacteria) Antimicrobial agent
3-(3′-Hydroxyphenyl)propanoic acid Phenolic hydroxyl Anti-inflammatory, anti-diabetic Nutraceutical/pharmacology
3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides Pyridazinyl, phenyl, amide Analgesic (equipotent to aspirin) Pain management
3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid Pyrrole (formyl, methyl) Synthetic intermediate Organic synthesis

Vorbereitungsmethoden

Key Synthetic Route and Intermediates

A practical synthesis route, adapted from related literature and patents, involves the following steps:

Step Description Reagents/Conditions Notes
1 Preparation of 3,3-difluoropyrrolidine intermediate Starting from suitable amine precursors; fluorination via electrophilic fluorinating agents or difluorination of cyclic intermediates Efficient cyclization methods reported, e.g., N-benzyl-3,3-difluoropyrrolidinone cyclization followed by reduction with BH3·Me2S
2 Alkylation or coupling with a propanoic acid precursor Use of coupling agents such as carbodiimides or acid chlorides to attach the propanoic acid moiety to the pyrrolidine nitrogen Protecting groups may be used to prevent side reactions; selective alkylation critical
3 Deprotection and purification Removal of protecting groups if any; purification by crystallization or chromatography Final compound isolated with high purity

Detailed Example Synthesis (Based on Literature)

  • Step 1: Synthesis of 3,3-difluoropyrrolidine

    A reported method involves a Claisen rearrangement to form a difluorosuccinic acid intermediate, followed by Ru(VIII)-catalyzed oxidation. This intermediate is then cyclized to form N-benzyl-3,3-difluoropyrrolidinone. Subsequent reduction with borane-dimethyl sulfide (BH3·Me2S) yields 3,3-difluoropyrrolidine.

  • Step 2: Formation of this compound

    The 3,3-difluoropyrrolidine is then reacted with a suitable propanoic acid derivative (e.g., 3-bromopropanoic acid or its activated ester) under conditions favoring nucleophilic substitution at the nitrogen. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) may be employed to facilitate amide bond formation if the carboxyl group is activated.

Alternative Approaches

  • Direct Fluorination of Pyrrolidine Derivatives

    Some methods attempt direct fluorination of pyrrolidine rings using electrophilic fluorinating reagents to introduce the gem-difluoro group at the 3-position, but these often suffer from low selectivity and yield.

  • Use of Difluorinated Building Blocks

    Starting from commercially available or easily synthesized difluorinated building blocks, such as 3,3-difluoropiperidine or difluorosuccinic acid derivatives, can streamline the synthesis.

Research Findings and Analysis

Efficiency and Practicality

  • The two-step approach involving intermediate isolation (difluorosuccinic acid and N-benzyl-3,3-difluoropyrrolidinone) followed by reduction has been demonstrated as practical and cost-effective.

  • Use of borane-dimethyl sulfide as a reducing agent provides mild conditions with good yields for the cyclization step.

Challenges

  • Selective fluorination at the 3,3-position requires careful control of reaction conditions to avoid over-fluorination or side reactions.

  • Coupling the propanoic acid moiety demands efficient activation and protection strategies to avoid polymerization or side reactions.

Purity and Characterization

  • Final products are typically characterized by NMR (including ^19F NMR), mass spectrometry, and chromatographic techniques to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Reference
Claisen rearrangement + Ru(VIII) oxidation + cyclization + BH3·Me2S reduction Stepwise synthesis via difluorosuccinic acid and N-benzyl-3,3-difluoropyrrolidinone intermediates Practical, cost-effective, good yields Requires multiple steps and intermediate purification
Direct fluorination of pyrrolidine derivatives Electrophilic fluorination on pyrrolidine ring Potentially shorter synthesis Low selectivity, difficult control Inferred from general fluorination methods
Coupling of difluorinated building blocks with propanoic acid derivatives Use of activated esters or acid chlorides for coupling Streamlined synthesis Availability of building blocks may be limited

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyrrolidine precursors and propanoic acid derivatives. Fluorination can be achieved via electrophilic or nucleophilic fluorination agents under controlled conditions. For purity optimization, use column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (≥95%). Recrystallization in polar aprotic solvents (e.g., acetonitrile) may further enhance crystallinity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm the difluoropyrrolidine ring and propanoic acid linkage. 19^{19}F NMR is critical for verifying fluorination patterns .
  • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and 1100–1200 cm1^{-1} (C-F stretches) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C7_7H10_{10}F2_2NO2_2) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anti-inflammatory : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (cell viability via MTT assay) .
  • Metabolic Activity : Evaluate glucose uptake in adipocyte models (e.g., 3T3-L1 cells) .
  • Neuroprotection : Assess viability in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress (H2_2O2_2-induced) .

Q. What handling and storage conditions ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the fluorinated pyrrolidine ring. Avoid exposure to moisture and light. For handling, use gloves and work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can fluorination reaction conditions be optimized to enhance yield in pyrrolidine derivatives?

  • Methodological Answer :

  • Electrophilic Fluorination : Use Selectfluor® in anhydrous DMF at 0–5°C to minimize side reactions.
  • Nucleophilic Fluorination : Employ KF or CsF with crown ethers in polar solvents (e.g., DMSO) under microwave irradiation for faster kinetics.
  • Monitor reaction progress via 19^{19}F NMR and optimize equivalents of fluorinating agents to balance reactivity and cost .

Q. What mechanistic studies elucidate the compound’s role in neuroprotection or anti-inflammatory pathways?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated neuronal cells.
  • Pathway Inhibition : Use siRNA knockdown of targets like NF-κB or Nrf2 to confirm involvement in anti-inflammatory/neuroprotective effects .
  • Molecular Docking : Model interactions with Keap1 or COX-2 active sites using software like AutoDock Vina .

Q. How can contradictory data on biological efficacy across studies be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Establish EC50_{50} values in multiple cell lines to rule out cell-type-specific effects.
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies.
  • Assay Standardization : Validate protocols with positive controls (e.g., dexamethasone for anti-inflammatory assays) .

Q. What computational strategies predict the compound’s physicochemical properties and SAR?

  • Methodological Answer :

  • QSAR Models : Calculate logP, solubility, and polar surface area using tools like MarvinSketch or ChemAxon.
  • Molecular Dynamics : Simulate membrane permeability via PMF (potential of mean force) calculations.
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.